phosphoric acid

Descripción

Propiedades

Número CAS |

825629-43-4 |

|---|---|

Fórmula molecular |

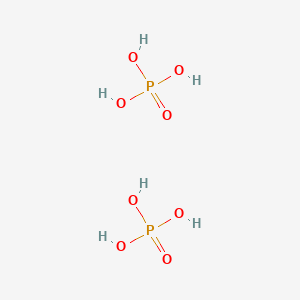

H6O8P2 |

Peso molecular |

195.99 g/mol |

Nombre IUPAC |

phosphoric acid |

InChI |

InChI=1S/2H3O4P/c2*1-5(2,3)4/h2*(H3,1,2,3,4) |

Clave InChI |

QVLTXCYWHPZMCA-UHFFFAOYSA-N |

SMILES canónico |

OP(=O)(O)O.OP(=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Wet Process: Dominance in Fertilizer-Grade Production

The wet process accounts for 90–95% of global phosphoric acid production , favored for its cost-effectiveness in manufacturing fertilizer-grade acid. The core reaction involves treating phosphate rock (Ca₅(PO₄)₃F/OH) with sulfuric acid (H₂SO₄), yielding this compound and calcium sulfate (gypsum):

$$

\text{Ca}5(\text{PO}4)3\text{F} + 5\text{H}2\text{SO}4 + 10\text{H}2\text{O} \rightarrow 3\text{H}3\text{PO}4 + 5\text{CaSO}4\cdot2\text{H}2\text{O} + \text{HF} \quad

$$

Dihydrate Process

Hemihydrate Process

Double-Stage Processes

- Hemi-Dihydrate (HDH) : Combines hemihydrate crystallization (first stage) with dihydrate conversion (second stage), achieving 52–54% P₂O₅ with minimal P₂O₅ loss.

- Di-Hemihydrate (DHH) : Reverse of HDH, yielding 44–46% P₂O₅ .

Table 1: Wet Process Variants Comparison

| Parameter | Dihydrate | Hemihydrate | Hemi-Dihydrate |

|---|---|---|---|

| P₂O₅ Concentration | 26–32% | 40–52% | 52–54% |

| Gypsum P₂O₅ Loss | 2–4% | 0.5–1.5% | <0.5% |

| Energy Consumption | Moderate | High | High |

| Corrosion Resistance | Low | High | High |

Thermal Process: High-Purity Acid for Specialty Applications

The thermal process, though energy-intensive, produces 85–90% H₃PO₄ with ultra-low impurities, suitable for food, pharmaceuticals, and electronics.

Key Steps

- Phosphorus Production : Phosphate rock is reduced with coke in an electric arc furnace (~1500°C):

$$

\text{Ca}5(\text{PO}4)3\text{F} + 18\text{C} + 9\text{SiO}2 \rightarrow 3\text{P}2 + 18\text{CO} + 5\text{CaSiO}3 + \text{CaF}_2 \quad

$$ - Combustion and Hydration : Elemental phosphorus is burned to P₂O₅, then hydrated:

$$

\text{P}4 + 5\text{O}2 \rightarrow 2\text{P}2\text{O}5 \quad \text{(Combustion)}

$$

$$

\text{P}2\text{O}5 + 3\text{H}2\text{O} \rightarrow 2\text{H}3\text{PO}_4 \quad \text{(Hydration)} \quad

$$

Purification Techniques for Wet Process Acid

Wet process acid contains impurities (e.g., Cd, Al, F) requiring purification for non-fertilizer uses.

Solvent Extraction

Nanofiltration

Emerging Methods and Innovations

Dry Kiln Process

Environmental and Economic Considerations

Wet Process Challenges

Análisis De Reacciones Químicas

El ácido fosfórico experimenta varios tipos de reacciones químicas, que incluyen:

-

Reacciones ácido-base: : El ácido fosfórico puede donar hasta tres protones (H⁺), lo que lo convierte en un ácido triprótico. Reacciona con bases para formar tres clases de sales: dihidrogenofosfato (H₂PO₄⁻), hidrogenofosfato (HPO₄²⁻) y fosfato (PO₄³⁻) {_svg_4}. [ \text{H}3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]

-

Reacciones de deshidratación: : En condiciones adecuadas, las moléculas de ácido fosfórico pueden interactuar para formar moléculas más grandes con la pérdida de agua. Por ejemplo, el ácido difosfórico (H₄P₂O₇) se forma a partir de dos moléculas de ácido fosfórico {_svg_5}. [ 2\text{H}3\text{PO}_4 \rightarrow \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Aplicaciones Científicas De Investigación

Phosphoric acid is a versatile compound with a wide array of applications across various industries, including agriculture, food, metal treatment, and pharmaceuticals . Its properties as an acid, pH adjuster, and metal treatment agent contribute to its diverse uses .

Data Table: Demand for this compound by Application (2006)

| Application | Demand (thousands of tons) | Main Phosphate Derivatives |

|---|---|---|

| Soaps and detergents | 1836 | STPP |

| Food industry | 309 | STPP (Na~5~P~3~O~10~), SHMP, TSP, SAPP, SAlP, MCP, DSP (Na~2~HPO~4~), H~3~PO~4~ |

| Water treatment | 164 | SHMP, STPP, TSPP, MSP (NaH~2~PO~4~), DSP |

| Toothpastes | 68 | DCP (CaHPO~4~), IMP, SMFP |

| Other applications | 287 | STPP (Na~3~P~3~O~9~), TCP, APP, DAP, zinc phosphate (Zn~3~(PO~4~)~2~), aluminium phosphate (AlPO~4~), H~3~PO~4~ |

Metal Treatment and Rust Removal

This compound is utilized to treat metal and remove rust, creating a stable phosphate layer that prevents further corrosion and prepares the surface for painting or coating . This is particularly useful in the automotive, aerospace, and construction sectors, where the longevity of metal components is crucial .

Innovations in Road Construction

Phosphogypsum (PG), a by-product of this compound production, is being explored for use in road construction . Studies cover the valorization of PG, examining its unique properties, conservation of resources, performance, and resilience . Pilot projects in countries like Morocco have shown the potential of using PG in road building, with an emphasis on environmental commitment and regulatory compliance .

Prebiotic Oligopeptide Synthesis

Mecanismo De Acción

El ácido fosfórico ejerce sus efectos principalmente a través de su capacidad para donar protones y formar iones fosfato. Estos iones pueden interactuar con varios objetivos moleculares y vías . Por ejemplo, en aplicaciones dentales, el ácido fosfórico ataca la superficie de los dientes, creando una superficie rugosa para una mejor adhesión de los materiales dentales. En los sistemas biológicos, los iones fosfato desempeñan un papel crucial en la transferencia y el almacenamiento de energía, como se observa en el trifosfato de adenosina (ATP) y otros compuestos fosforilados .

Comparación Con Compuestos Similares

Table 1: Chemical and Functional Comparison

| Compound | Formula | pKa (1st) | Key Applications |

|---|---|---|---|

| This compound | H₃PO₄ | 2.15 | Dentistry, food, fertilizers |

| Sulfuric Acid | H₂SO₄ | -3 | Industrial catalysts, batteries |

| Citric Acid | C₆H₈O₇ | 3.13 | Food preservation, cosmetics |

| Metathis compound | HPO₃ | ~1.0 | Laboratory intermediate |

Table 2: Dental Adhesive Performance

| Etching Agent | Bond Strength (MPa) | Gap-Free Margins (%) |

|---|---|---|

| 37% this compound | 26.3 ± 1.8 | 92.5 |

| Self-Etching Primer | 21.9–34.0 | 91.2–93.0 |

Key Research Findings

- Antioxidant Synergism : this compound and glyphosate enhance L-DOPA’s antioxidant capacity via similar mechanisms (synergy ratio <2.0) .

- Industrial Synthesis : Acyl phosphates and triesters show high reactivity in aromatic ketone synthesis, with yields >80% .

- Health Impacts : Chronic this compound intake correlates with kidney disease and reduced bone density, akin to natural phosphate compounds in meat/dairy .

Q & A

Q. How can the acid-base properties of phosphoric acid (H₃PO₄) be exploited in buffer solution preparation for biological studies?

this compound is triprotic, with three dissociation constants (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2, pKa₃ ≈ 12.3). Researchers can prepare buffers in distinct pH ranges (e.g., near pKa₂ for physiological studies) by adjusting the ratio of H₃PO₄ to its conjugate bases (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). Methodologically, use titration curves and pH meters to validate buffer capacity, and reference NIST thermodynamic data for precise calculations .

Q. What analytical techniques are recommended for quantifying trace metal impurities in this compound samples?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are preferred for detecting metals like iron, aluminum, or cadmium. Pre-concentration steps, such as chelation or solvent extraction, may enhance sensitivity. For example, iron removal via chemical precipitation (e.g., using sulfides or hydroxides) can be optimized using factorial designs to minimize co-precipitation of this compound .

Q. How should this compound be handled safely in laboratory settings to prevent occupational hazards?

Follow NIOSH guidelines: use fume hoods for vapor control, wear acid-resistant PPE (gloves, goggles), and maintain pH-neutral spill kits. Chronic exposure risks include dental erosion and respiratory irritation. Regularly monitor airborne concentrations using OSHA-compliant sensors .

Q. What are the standard methods for assessing this compound stability in long-term storage studies?

Conduct periodic analyses via ion chromatography (IC) or titration to track changes in concentration and impurity levels (e.g., sulfate or fluoride ions). Accelerated stability studies can apply elevated temperatures (40–60°C) and humidity, with data interpreted using Arrhenius models .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound’s role in synthesizing activated carbon for environmental applications?

Design a Central Composite Design (CCD) with factors like this compound impregnation ratio (0.5–1.5 w/w), activation temperature (400–800°C), and time (30–120 min). Measure responses (surface area, pore volume) and fit a quadratic model to identify optimal conditions. For example, higher impregnation ratios enhance porosity but may require trade-offs in yield .

Q. What experimental design strategies resolve co-elution of ascorbic and erythorbic acids in HPLC-UV methods using this compound mobile phases?

Apply a fractional factorial design (2⁴) to test factors: column temperature, acetonitrile percentage, flow rate, and injection volume. Use peak resolution and asymmetry as responses. Center points help estimate experimental error. Optimized conditions might involve lower temperatures (e.g., 25°C) and gradient elution with 0.1% this compound .

Q. How does a full factorial design improve desulphation efficiency in industrial this compound purification?

Evaluate four factors: initial H₂SO₄ concentration (10–50 g/L), BaCO₃ dosage (5–20 g/L), temperature (60–90°C), and reaction time (30–120 min). Minimize residual sulfate (response variable) via linear regression. Interactions between BaCO₃ and temperature often dominate; higher BaCO₃ reduces sulfate but increases sludge formation .

Q. What advanced purification techniques address trace organic contaminants in electronic-grade this compound?

Compare layer-by-layer nanofiltration (e.g., acid-stable membranes with <1 nm pores) against crystallization-based methods. Nanofiltration achieves >99% rejection of organics but requires pre-filtration to avoid membrane fouling. Crystallization (using seed crystals and controlled cooling rates) enhances purity but may incur higher energy costs .

Q. How do mixture designs enhance extraction efficiency of bioactive compounds using this compound-based solvents?

For chlorogenic acid extraction, apply a Central Composite Rotatable Design (CCRD) with ethanol concentration (60–80%) and disodium phosphate (DSP) ratio (0.1–0.3 M). This compound (pH adjuster) stabilizes phenolic compounds. Model extraction yield (%) and validate with ANOVA; optimal conditions often balance solvent polarity and ionic strength .

Methodological Notes

- Data Contradictions : and both use factorial designs but differ in objectives (chromatography vs. desulphation). Prioritize factor selection based on domain-specific interactions.

- Safety vs. Efficiency : While higher this compound concentrations improve activation in carbon synthesis (), safety protocols () must mitigate corrosion risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.